N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720401
InChI: InChI=1S/C23H34N2O3/c1-21(2,3)25-20(26)14-28-19-6-4-16(5-7-19)13-24-22-9-17-8-18(10-22)12-23(27,11-17)15-22/h4-7,17-18,24,27H,8-15H2,1-3H3,(H,25,26)
SMILES: CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O
Molecular Formula: C23H34N2O3
Molecular Weight: 386.5 g/mol

N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide

CAS No.:

Cat. No.: VC0720401

Molecular Formula: C23H34N2O3

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide -

Specification

Molecular Formula C23H34N2O3
Molecular Weight 386.5 g/mol
IUPAC Name N-tert-butyl-2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]phenoxy]acetamide
Standard InChI InChI=1S/C23H34N2O3/c1-21(2,3)25-20(26)14-28-19-6-4-16(5-7-19)13-24-22-9-17-8-18(10-22)12-23(27,11-17)15-22/h4-7,17-18,24,27H,8-15H2,1-3H3,(H,25,26)
Standard InChI Key STASOTSUDMKHKB-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O
Canonical SMILES CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator